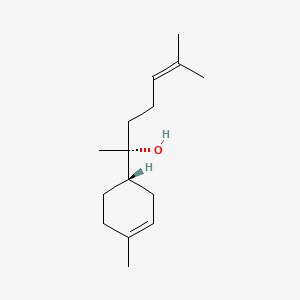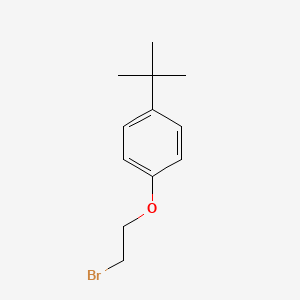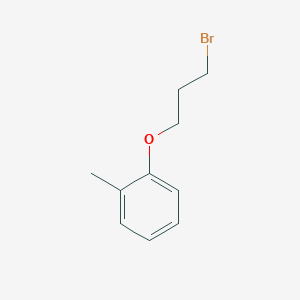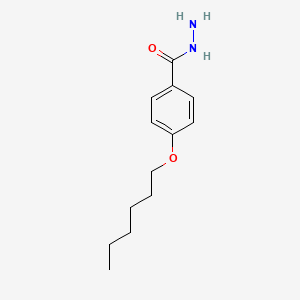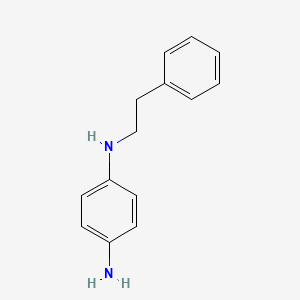
N-Phenethyl-benzene-1,4-diamine
Overview
Description
N-Phenethyl-benzene-1,4-diamine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. It is also known as 1,4-Benzenediamine, N1-phenethyl-N4-phenyl. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Phenethyl-benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reductive cyclization of diphenylamines . Another approach is the oxidative cyclization of 1,2-diaminobenzene/diphenylamines . Industrial production methods often utilize Pd-catalyzed N-arylation and multicomponent approaches to achieve high yields and purity .
Chemical Reactions Analysis
N-Phenethyl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-Phenethyl-benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-Phenethyl-benzene-1,4-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, it may inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
N-Phenethyl-benzene-1,4-diamine can be compared with other similar compounds such as:
p-Phenylenediamine: This compound has a similar structure but lacks the phenethyl group, which may result in different chemical and biological properties.
N,N′-Diphenylbenzene-1,4-diamine: This compound has two phenyl groups attached to the diamine, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDUTMLEOLCPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368040 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-55-8 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-bromophenyl)methylidene]amino}thiourea](/img/structure/B1270970.png)
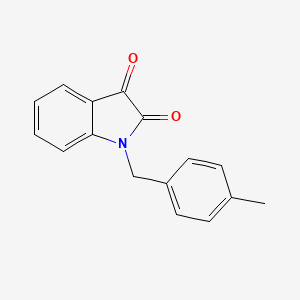
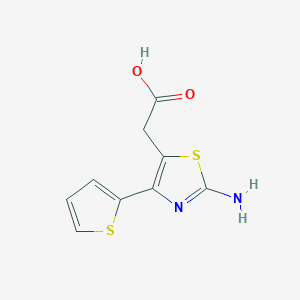
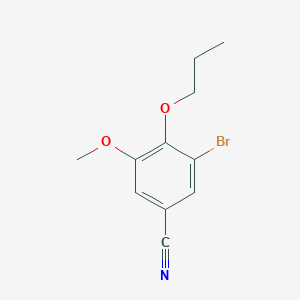
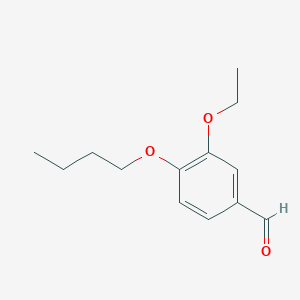

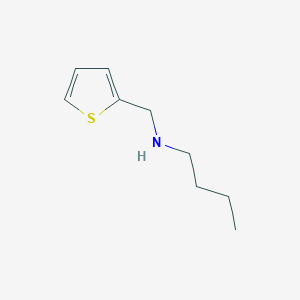
![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)
